molecular formula C20H19N3O3 B5604788 N-[(3S,4R)-4-hydroxyoxolan-3-yl]-N-methyl-2-pyridin-4-ylquinoline-4-carboxamide

N-[(3S,4R)-4-hydroxyoxolan-3-yl]-N-methyl-2-pyridin-4-ylquinoline-4-carboxamide

Cat. No.: B5604788
M. Wt: 349.4 g/mol
InChI Key: LKYDCWVTWABLTM-OALUTQOASA-N
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Description

N-[(3S,4R)-4-hydroxyoxolan-3-yl]-N-methyl-2-pyridin-4-ylquinoline-4-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a pyridine ring, and a hydroxyoxolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-4-hydroxyoxolan-3-yl]-N-methyl-2-pyridin-4-ylquinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with the quinoline core.

    Formation of the Hydroxyoxolan Moiety: The hydroxyoxolan moiety can be synthesized through a ring-closing metathesis reaction, followed by hydroxylation using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-4-hydroxyoxolan-3-yl]-N-methyl-2-pyridin-4-ylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the hydroxyoxolan moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[(3S,4R)-4-hydroxyoxolan-3-yl]-N-methyl-2-pyridin-4-ylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(3S,4R)-4-hydroxyoxolan-3-yl]-N-methyl-2-pyridin-4-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3S,4R)-4-hydroxyoxolan-3-yl]-N-methyl-2-pyridin-4-ylquinoline-4-carboxamide is unique due to its specific combination of structural features, including the quinoline core, pyridine ring, and hydroxyoxolan moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[(3S,4R)-4-hydroxyoxolan-3-yl]-N-methyl-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-23(18-11-26-12-19(18)24)20(25)15-10-17(13-6-8-21-9-7-13)22-16-5-3-2-4-14(15)16/h2-10,18-19,24H,11-12H2,1H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYDCWVTWABLTM-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1O)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1COC[C@@H]1O)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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